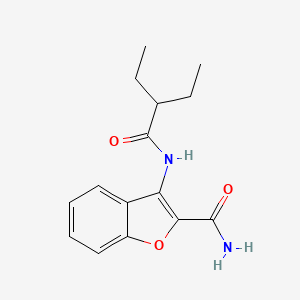
3-(2-Ethylbutanamido)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethylbutanamido)benzofuran-2-carboxamide is a compound that belongs to the benzofuran family. The benzofuran core is present in many biologically active natural products, making it a popular scaffold in drug design .
準備方法
The synthesis of 3-(2-Ethylbutanamido)benzofuran-2-carboxamide can be achieved through a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The synthetic route involves the following steps:
8-Aminoquinoline Installation: This step involves the installation of the 8-aminoquinoline directing group onto the benzofuran scaffold.
C–H Arylation: Palladium-catalyzed C–H arylation is used to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.
化学反応の分析
3-(2-Ethylbutanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common reagents and conditions used in these reactions include palladium catalysts for arylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
3-(2-Ethylbutanamido)benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Ethylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core allows the compound to interact with various biological targets, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
3-(2-Ethylbutanamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Methoxsalen: Used against psoriasis and eczema.
Amiodarone and Dronedarone: Antiarrhythmic medications.
Vilazodone: An antidepressant.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
生物活性
3-(2-Ethylbutanamido)benzofuran-2-carboxamide is a compound from the benzofuran family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.
Overview of the Compound
- Chemical Structure : The compound features a benzofuran core, which is known for its presence in many biologically active natural products. The specific structure includes an ethylbutanamido group attached to a carboxamide functional group at the 2-position of the benzofuran ring.
- IUPAC Name : 3-(2-ethylbutanoylamino)-1-benzofuran-2-carboxamide.
Synthesis Methods
The synthesis of this compound can be achieved through:
- C–H Arylation : Utilizing palladium-catalyzed reactions to introduce aryl groups.
- Transamidation Chemistry : A one-pot, two-step process that allows for the modification of the benzofuran scaffold.
These methods enable the efficient production of this compound and its derivatives, facilitating further biological testing and applications in drug design .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation. Notably, it has been reported to inhibit the proliferation of cancer cells by interfering with cell cycle progression and promoting apoptotic pathways .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Its benzofuran core allows for versatile interactions, which may include:
- Histamine Receptor Modulation : Similar compounds have been identified as antagonists or inverse agonists at histamine receptors, suggesting a possible mechanism through which this compound could exert its effects .
- Inhibition of Amyloid Aggregation : Related studies on benzofuran derivatives indicate potential neuroprotective effects against amyloid-beta aggregation, which is relevant in Alzheimer's disease research .
Case Studies and Research Findings
A selection of case studies highlights the efficacy and potential applications of this compound:
特性
IUPAC Name |
3-(2-ethylbutanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-9(4-2)15(19)17-12-10-7-5-6-8-11(10)20-13(12)14(16)18/h5-9H,3-4H2,1-2H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALQYZDYQHDZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














